3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and the introduction of the piperidinyl group. One common synthetic route involves the following steps:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.
Introduction of the Piperidinyl Group: This step can be achieved through nucleophilic substitution reactions using piperidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides in the presence of bases or acids can be used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s quinoline core makes it a candidate for the development of new pharmaceuticals, particularly as potential anticancer or antimicrobial agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline core, are well-known for their antimalarial properties.
Sulfonyl-Containing Compounds: Compounds like sulfonamides are widely used as antibiotics.
Uniqueness
What sets 3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one apart is its unique combination of functional groups, which may confer distinct biological activities or material properties not seen in other similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-15-7-8-17(11-16(15)2)30(28,29)22-14-25(3)20-13-21(26-9-5-4-6-10-26)19(24)12-18(20)23(22)27/h7-8,11-14H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSINCOKCBMOPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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